molecular formula C19H21N3O2 B5876939 N-[4-(acetylamino)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

N-[4-(acetylamino)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide

Cat. No. B5876939
M. Wt: 323.4 g/mol
InChI Key: SHMJSAHHYOIBTF-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, commonly known as ADPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. ADPA is a derivative of isoquinoline and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Pharmacological Research: Analgesic Potential

This compound has been identified as having potential analgesic properties. In pharmacological studies, analogs of this compound have shown promising results in pain relief, comparable to or even superior to standard treatments like paracetamol . This suggests that AKOS005427129 could be a candidate for developing new pain management medications.

Organic Synthesis: Building Block for Complex Molecules

In the realm of organic chemistry, AKOS005427129 serves as a valuable building block for the synthesis of complex molecules. Its structural versatility allows for the creation of diverse chemical entities, which can be further explored for various biological activities .

Chemical Science: Protodeboronation Studies

The compound’s related derivatives have been utilized in studies focusing on protodeboronation of pinacol boronic esters. This process is crucial for formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in chemical synthesis .

Bioassay Development: Evaluating Treatment Efficacy

AKOS005427129 could be used in the development of cell-based bioassays. These assays are essential for evaluating the efficacy of treatments in biomedical research, particularly when studying the removal of treatment indicator chemicals from wastewater .

Material Science: Functional Group Transformation

The compound’s functional groups make it a subject of interest in material science, where it can be used to study the transformation of boron-containing compounds. This has implications for the development of new materials with specific properties .

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14(23)20-17-6-8-18(9-7-17)21-19(24)13-22-11-10-15-4-2-3-5-16(15)12-22/h2-9H,10-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMJSAHHYOIBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide

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